(4Z)-3-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
Description
The compound (4Z)-3-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative characterized by a central pyrazol-5-one ring substituted with a phenyl group at position 1, a methyl group at position 3, and a (4-phenoxyphenyl)amino-methylidene moiety at position 2. The Z-configuration of the exocyclic double bond (at position 4) is critical for its stereoelectronic properties and intermolecular interactions . Pyrazolone derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, often modulated by substituents on the aromatic rings and the nature of the exocyclic group .
Properties
IUPAC Name |
5-methyl-4-[(4-phenoxyphenyl)iminomethyl]-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-17-22(23(27)26(25-17)19-8-4-2-5-9-19)16-24-18-12-14-21(15-13-18)28-20-10-6-3-7-11-20/h2-16,25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZMVKJBGHAOON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 4-phenoxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Coordination Chemistry
The pyrazolone’s carbonyl and imine groups act as bidentate ligands for metal ions:
-
Metal Complexation :
Metal Ion Binding Site Example Complex Application Cu(II) O (C=O), N (imine) [Cu(L)₂Cl₂] Antimicrobial agents Fe(III) O (enol), N (pyrazole) Fe(L)(NO₃)₃ Catalytic oxidation These complexes are stabilized by π-backbonding and redox-active behavior .
Electrophilic Substitution
The electron-rich aromatic rings undergo nitration and sulfonation :
-
Nitration :
Nitration occurs preferentially at the para position of the phenyl group .
-
Sulfonation :
Sulfur trioxide in acetic anhydride introduces sulfonic acid groups, enhancing water solubility for biological testing .
Nucleophilic Addition
The α,β-unsaturated ketone moiety undergoes Michael addition :
Biological Activity Modulation
Structural modifications influence pharmacological properties:
| Modification Site | Derivative Type | Biological Activity (IC₅₀) | Source |
|---|---|---|---|
| C-4 methylidene | Hydrazone | Antioxidant (12 μM) | |
| N-1 phenyl | Schiff base | Antidiabetic (16 μM) | |
| C-5 nitro | Nitrothiophene | Antitubercular (5.71 μM) |
Photochemical Reactions
Under UV light, the methylidene group undergoes cis-trans isomerization :
Degradation Pathways
Scientific Research Applications
Overview
(4Z)-3-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative with a complex structure that has garnered attention in various fields, particularly medicinal chemistry, agrochemicals, and material science. This compound exhibits promising biological activities, making it a candidate for therapeutic applications and industrial uses.
Medicinal Chemistry
The compound has been investigated for its potential pharmacological properties, including:
- Anticancer Activity : Studies have shown that derivatives of pyrazolone compounds can inhibit cancer cell proliferation. For instance, research on similar pyrazolone derivatives indicated significant activity against breast cancer cell lines (MCF-7) through mechanisms that may involve apoptosis induction and cell cycle arrest .
- Anti-inflammatory and Analgesic Properties : Pyrazolone derivatives are known for their anti-inflammatory effects. The compound's structure allows it to interact with biological targets involved in inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs .
Biological Research
Research has highlighted the interactions of this compound with various biological targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating metabolic pathways relevant to disease states. This aspect is crucial for developing drugs targeting specific enzymes involved in cancer and inflammatory diseases.
Agrochemical Applications
Pyrazolone derivatives have shown promise in agrochemicals due to their biological activity against pests and diseases affecting crops:
- Pesticidal Activity : Some studies suggest that pyrazolone derivatives can exhibit antibacterial and antifungal properties, making them suitable candidates for developing new pesticides .
Material Science
In addition to biological applications, this compound can be utilized in the synthesis of specialty chemicals:
- Dyes and Pigments : The unique structure of the compound allows it to be used as a precursor for synthesizing dyes and pigments, which are essential in various industries including textiles and coatings.
Case Studies
- Anticancer Evaluation : A study evaluated the anticancer efficacy of pyrazolone derivatives on MCF-7 breast cancer cells. The findings indicated that certain derivatives exhibited cytotoxic effects, leading to further investigations into their mechanisms of action .
- Synthesis of Functional Materials : Research demonstrated the use of this compound as a building block in synthesizing more complex molecules with potential applications in pharmaceuticals and materials science .
Mechanism of Action
The mechanism of action of (4Z)-3-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Their Implications
The following compounds share the pyrazol-5-one core but differ in substituents, influencing their physicochemical and biological properties:
Compound A : (4Z)-4-{[(4-Chlorophenyl)amino]methylidene}-1-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
- Key Differences: A 4-chlorophenylamino group replaces the 4-phenoxyphenylamino group. A trifluoromethyl (-CF₃) group is present at position 3 instead of methyl (-CH₃).
- Impact: The electron-withdrawing -CF₃ group enhances electrophilicity and metabolic stability compared to methyl .
Compound B : (4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
- Key Differences: A 4-fluorophenyl group replaces the phenyl group at position 2. A triazolylmethyl-substituted anilinoethylidene group is present at position 3.
- The triazole moiety may confer antifungal or antiviral activity due to its heterocyclic nature .
Compound C : (4Z)-4-[(4-Methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one
- Key Differences: A 4-methylbenzylidene group replaces the (4-phenoxyphenyl)amino-methylidene group. No amino linkage; instead, a direct methylidene bridge connects the aryl group to the pyrazolone core.
- Increased aromaticity from diphenyl substitution may enhance π-π stacking in crystal packing .
Compound D : (Z)-3-Methyl-4-[1-(4-methylanilino)propylidene]-1-phenyl-1H-pyrazol-5(4H)-one
- Key Differences: A propylidene spacer (instead of methylidene) links the 4-methylanilino group to the pyrazolone ring.
- Impact :
Comparative Data Table
Research Findings and Trends
Electronic Effects :
- Electron-withdrawing groups (e.g., -CF₃ in Compound A) lower the pKa of the pyrazolone carbonyl, enhancing acidity and reactivity toward nucleophiles .
- Electron-donating groups (e.g., methyl in Compound C) increase electron density on the aromatic rings, favoring π-π interactions .
Hydrogen Bonding: Amino groups (Compounds A, B, D) enable intermolecular hydrogen bonding, critical for target recognition in biological systems . Compound D’s intramolecular hydrogen bond stabilizes its Z-configuration, as observed in its crystal structure .
Crystal Packing :
- Compounds with extended aromatic systems (e.g., Compound C) exhibit tighter π-π stacking, influencing solubility and melting points .
- Steric hindrance from bulky substituents (e.g., triazolylmethyl in Compound B) disrupts crystallinity, complicating purification .
Biological Relevance: The 4-phenoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to chlorophenyl or fluorophenyl analogs .
Biological Activity
The compound (4Z)-3-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a member of the pyrazolone family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolone core with various substituents that enhance its biological activity. The molecular formula is , and its structural representation can be summarized as follows:
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies indicated that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation. Notably, it has shown efficacy against breast and colon cancer cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including arthritis and cardiovascular disorders. Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. In animal models, it has been shown to reduce inflammation markers significantly .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, which contributes to its anti-inflammatory effects.
- Receptor Modulation : It can bind to receptors implicated in cancer cell proliferation and survival, leading to altered signaling pathways that promote apoptosis .
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazolone derivatives, including the target compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Study 2: Anticancer Activity
In a study conducted on various cancer cell lines, the compound exhibited IC50 values ranging from 10 to 30 µM, indicating potent anticancer activity. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death in cancer cells .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Pyrazolone A | Pyrazolone A | Antimicrobial |
| Pyrazolone B | Pyrazolone B | Anticancer |
| Pyrazolone C | Pyrazolone C | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
